Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Description
Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-17(11-5-6-13-14(9-11)21-8-7-20-13)22-10-16-18-12-3-1-2-4-15(12)23-16/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPQLIFKGMQRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)OCC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives . The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Benzo[d]thiazole moiety : Known for its biological activity.
- Dihydrobenzo[b][1,4]dioxine backbone : Imparts stability and potential interaction with biological targets.
- Carboxylate group : Enhances solubility and reactivity.
Anticancer Activity
Recent studies indicate that compounds similar to benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Study Findings : A series of benzodioxole-based derivatives demonstrated effective cytotoxicity against A549 human lung adenocarcinoma and C6 rat glioma cells. The compounds were evaluated for their effects on DNA synthesis and apoptosis, showing promising results in inhibiting cancer cell proliferation .
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Benzodioxole derivative | A549 | 10.5 |
| Benzodioxole derivative | C6 | 12.3 |
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes, which is crucial for its therapeutic potential:
- Cholinesterase Inhibition : Research has shown that benzodioxole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is significant in the context of neurodegenerative diseases like Alzheimer's .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. These methods can be tailored to modify the compound for improved efficacy or selectivity against biological targets:
- Step 1 : Formation of the benzo[d]thiazole ring.
- Step 2 : Synthesis of the dioxine backbone.
- Step 3 : Coupling reactions to introduce the carboxylate group.
Case Study 1: Anticancer Efficacy
A novel series of benzodioxole-based thiosemicarbazone derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that specific modifications to the benzodioxole structure enhanced anticancer activity significantly .
Case Study 2: Enzyme Interaction
In another study, compounds similar to this compound were evaluated for their inhibitory effects on cholinesterases. The findings suggested a correlation between structural modifications and increased inhibitory potency .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar anti-inflammatory properties but differ in their specific molecular structure and biological activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives also exhibit anti-inflammatory activity and are structurally related to this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .
Biological Activity
Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, focusing on anticancer effects, receptor binding affinities, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety and a dioxine derivative. Its molecular formula is with a molecular weight of 442.6 g/mol. The presence of sulfur and nitrogen in its structure contributes to its unique biological activity.
Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole exhibit notable anticancer properties. For instance, compounds incorporating the benzo[d]thiazole structure have been evaluated for their cytotoxic effects on various cancer cell lines.
Case Studies
-
Cytotoxicity Assays : A study evaluated the cytotoxicity of similar compounds on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines using the SRB assay. The results showed significant antitumor activity with IC50 values lower than standard drugs like doxorubicin in some cases .
Compound HepG2 IC50 (µM) HCT116 IC50 (µM) MCF-7 IC50 (µM) Compound A 2.38 1.54 4.52 Doxorubicin 7.46 8.29 4.56 - Mechanistic Studies : Mechanisms of action were explored through assessments of apoptosis pathways, where compounds were shown to influence proteins such as Bax and Bcl-2, indicating involvement in mitochondrial apoptosis pathways .
Receptor Binding Affinities
The compound has also been studied for its binding affinities at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation and antidepressant activity.
Findings
- High Affinity : Compounds similar to benzo[d]thiazol-2-ylmethyl derivatives exhibited high binding affinities for both serotonin receptors, with one compound showing a Ki value of for 5-HT1A and for 5-HT2A .
- Antidepressant Activity : These compounds demonstrated significant antidepressant-like effects in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST), suggesting potential therapeutic applications in treating depression .
Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationships of benzothiazole-containing compounds to optimize their biological activity. Modifications to the core structure have been systematically evaluated to enhance efficacy against specific targets.
Key Insights
Q & A
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Intermediate Stability : Propargyl esters are prone to hydrolysis; anhydrous conditions and low-temperature storage are critical .
- Chromatography Alternatives : Recrystallization (e.g., using methanol/water mixtures) replaces column chromatography for large-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
